1-ブチル-1,2,3-ベンゾトリアゾール-5-カルボン酸

説明

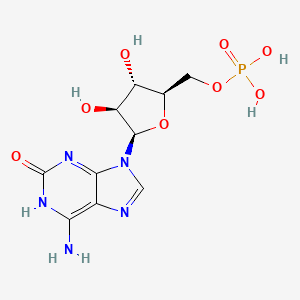

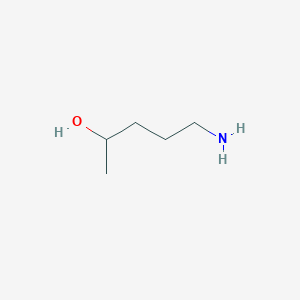

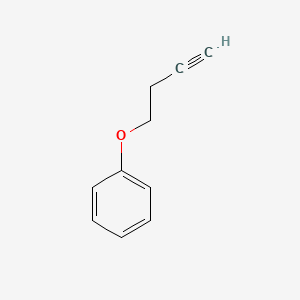

1-Butyl-1H-benzotriazole-5-carboxylic acid (BTZC) is an organic compound belonging to the class of benzotriazoles. It is a white crystalline solid that is soluble in a variety of organic solvents and is used in a range of applications, including as a corrosion inhibitor, a stabilizer for polymers and a catalyst for chemical reactions. BTZC has also been studied for its potential therapeutic applications in the treatment of various diseases and conditions.

科学的研究の応用

複素環式ビルディングブロック

この化合物は、芳香族複素環のクラスに属します . これらのタイプの化合物は、医薬品化学および創薬におけるより複雑な分子の合成におけるビルディングブロックとして頻繁に使用されます .

腐食防止剤

ベンゾトリアゾール誘導体は、特に銅に対する腐食防止剤として作用することが知られています . ベンゾトリアゾール環とカルボン酸基の存在は、"1-ブチル-1,2,3-ベンゾトリアゾール-5-カルボン酸"が同様の方法で作用することを可能にする可能性があります。

配位化学

ベンゾトリアゾール-5-カルボン酸は、銅ベンゾトリアゾール-5-カルボン酸の多様な寸法の配位アセンブリの溶媒誘起合成において、二官能性リガンドとして使用されてきました . "1-ブチル-1,2,3-ベンゾトリアゾール-5-カルボン酸"は、ベンゾトリアゾールとカルボン酸基の存在により、同様の方法で使用できる可能性があります。

水熱合成

ベンゾトリアゾール-5-カルボン酸は、新しい配位ポリマーの水熱合成にも使用されてきました . 構造の類似性から、"1-ブチル-1,2,3-ベンゾトリアゾール-5-カルボン酸"もこのような用途に適している可能性があります。

尿素誘導体の調製

関連する化合物であるベンゾトリアゾール-1-カルボキサミドは、モノ置換およびN,N-二置換生成物を有する尿素誘導体の調製のための試薬として使用されてきました . "1-ブチル-1,2,3-ベンゾトリアゾール-5-カルボン酸"は、同様の方法で使用できる可能性があります。

作用機序

Target of Action

Benzotriazole derivatives are known to interact with various biological targets, suggesting that this compound may have similar interactions .

Mode of Action

Benzotriazole derivatives are known to form coordination compounds with metals, suggesting that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Benzotriazole derivatives have been used in the synthesis of diverse dimensional coordination assemblies , indicating that this compound may have similar effects on biochemical pathways.

Result of Action

Benzotriazole derivatives have been shown to have various biological activities , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

1-butyl-1H-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable coordination complexes, particularly with metal ions, which can influence enzymatic activities. For instance, it can act as a ligand, binding to metal ions in the active sites of enzymes, thereby modulating their activity. This interaction can either inhibit or activate the enzyme, depending on the specific context and the nature of the enzyme involved .

Cellular Effects

1-butyl-1H-benzotriazole-5-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with metal ions and proteins can lead to changes in cellular activities. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, its interaction with DNA-binding proteins can influence gene expression patterns, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of 1-butyl-1H-benzotriazole-5-carboxylic acid involves its ability to bind to biomolecules and modulate their function. At the molecular level, the compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-butyl-1H-benzotriazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 1-butyl-1H-benzotriazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, the compound can exhibit toxic or adverse effects. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is important to determine the appropriate dosage to balance the compound’s beneficial effects with its potential toxicity .

Metabolic Pathways

1-butyl-1H-benzotriazole-5-carboxylic acid is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it can act as a substrate or inhibitor for specific enzymes, thereby modulating the flow of metabolites through a particular pathway. This can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 1-butyl-1H-benzotriazole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

The subcellular localization of 1-butyl-1H-benzotriazole-5-carboxylic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The specific localization of the compound can determine its effects on cellular function and its overall biological activity .

特性

IUPAC Name |

1-butylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8(11(15)16)7-9(10)12-13-14/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNSWOCRCXWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268977 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120321-66-6 | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120321-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)